Tris(dibenzoylmethane)mono(phenanthroline)europium (III)

Description

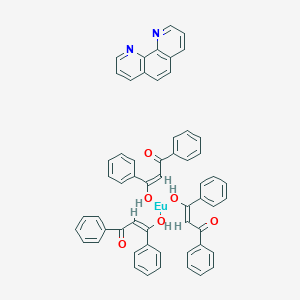

Tris(dibenzoylmethane)mono(phenanthroline)europium(III) (chemical formula: C₅₇H₄₄EuN₂O₆; molecular weight: ~1001.93 g/mol) is a ternary europium(III) β-diketonate complex. It consists of three dibenzoylmethane (DBM) ligands and one 1,10-phenanthroline (Phen) auxiliary ligand coordinated to the central Eu³⁺ ion . The DBM ligands act as sensitizers ("antenna" ligands), absorbing UV light and transferring energy to the europium ion, while the Phen ligand enhances luminescence by displacing water molecules, thereby reducing nonradiative decay pathways .

This complex exhibits intense red emission at 612–615 nm, attributed to the ⁵D₀ → ⁷F₂ transition of Eu³⁺, with a high quantum yield and long luminescence lifetime (0.6–1.2 ms in THF) . Its crystalline structure, refined via X-ray diffraction, reveals intra- and inter-ligand π-π stacking interactions that stabilize the complex in the solid state . Applications include organic light-emitting diodes (OLEDs), optical sensors, and hybrid nanomaterials .

Properties

IUPAC Name |

europium;(E)-3-hydroxy-1,3-diphenylprop-2-en-1-one;1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C15H12O2.C12H8N2.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h3*1-11,16H;1-8H;/b3*14-11+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYKOLWWJTALFFU-RWBKAWJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C\C(=O)C2=CC=CC=C2)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H44EuN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1004.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Critical Parameters:

-

Molar Ratios : A 3:1 molar ratio of DBM to Eu³⁺ ensures tris-chelation, while Phen is added in a 1:1 ratio to saturate the europium coordination sphere.

-

pH Control : Maintaining a pH of 6.5–7.0 during ligand addition prevents hydrolysis of the europium ion.

-

Solvent Selection : Ethanol is preferred due to its ability to dissolve both organic ligands and inorganic salts while enabling easy recrystallization.

Solvent and Reagent Optimization

Alternative Solvent Systems

While ethanol is the standard solvent, methanol and acetonitrile have been explored for larger-scale syntheses. Methanol increases reaction kinetics but may require higher temperatures (70–80°C) to dissolve Phen. Acetonitrile, though less polar, reduces side reactions but complicates recrystallization due to lower ligand solubility.

Ligand Purity Requirements

-

Dibenzoylmethane : Must be purified via recrystallization from ethanol to remove acetylacetone impurities.

-

1,10-Phenanthroline : Commercial grades often contain mono-hydrated forms; anhydrous Phen is obtained by drying at 110°C for 24 hours .

Purification and Crystallization

Recrystallization

The crude product is recrystallized from 95% ethanol to remove unreacted ligands and inorganic byproducts. A typical protocol involves:

Sublimation

For optoelectronic applications requiring ultrahigh purity (>99%), vacuum sublimation is employed. Eu(DBM)₃(Phen) sublimes at 234.6°C under 10⁻⁶ mbar vacuum, with a weight loss of only 0.5% at this temperature.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals that Eu(DBM)₃(Phen) exhibits a melting point of 199°C (DTA onset) and decomposes in two stages:

Table 1: Thermal Properties of Eu(DBM)₃(Phen) and Related Complexes

| Complex | Melting Point (°C) | Decomposition Range (°C) | Sublimation Temp (°C) |

|---|---|---|---|

| Eu(DBM)₃(Phen) | 199 | 370–430 | 234.6 |

| La₀.₆Eu₀.₄(DBM)₃(Phen) | 231.4 | 400–550 | — |

| Y₀.₈Eu₀.₂(DBM)₃(Phen) | 189.5 | 350–480 | — |

Influence of Rare-Earth Dopants

Partial substitution of europium with yttrium or lanthanum alters the complex’s thermal and luminescent properties. For example, La₀.₆Eu₀.₄(DBM)₃(Phen) exhibits enhanced thermal stability (melting point = 231.4°C ) compared to the pure europium complex. The synthesis follows the same procedure as Eu(DBM)₃(Phen), but requires stoichiometric adjustments:

Industrial-Scale Production

While laboratory methods prioritize purity, industrial synthesis focuses on cost-effectiveness and yield. Key adaptations include:

-

Solvent Recycling : Ethanol is distilled and reused to reduce waste.

-

Continuous Flow Reactors : Enable higher throughput by maintaining constant temperature and pH.

-

Spray Drying : Converts the final product into a free-flowing powder for OLED manufacturing.

Analytical Characterization

Post-synthesis validation involves:

-

Elemental Analysis : Confirms C, H, N, and Eu content within ±0.3% of theoretical values.

-

FT-IR Spectroscopy : Identifies ligand coordination via shifts in C=O (1590 cm⁻¹ → 1540 cm⁻¹) and C-N (1420 cm⁻¹ → 1380 cm⁻¹) stretches.

-

Photoluminescence : Excitation at 355 nm yields a characteristic emission peak at 615 nm (³D₀ → ⁷F₂ transition).

Challenges and Mitigation Strategies

Ligand Disproportionation

DBM may undergo keto-enol tautomerism, leading to inconsistent coordination. This is mitigated by:

Chemical Reactions Analysis

Types of Reactions

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) primarily undergoes coordination reactions due to the presence of the europium ion. It can also participate in substitution reactions where ligands can be replaced by other coordinating molecules .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include solvents like ethanol or methanol, and other coordinating ligands that can replace dibenzoylmethane or phenanthroline under specific conditions .

Major Products Formed

The major products formed from reactions involving Tris(dibenzoylmethane)mono(phenanthroline)europium (III) depend on the nature of the substituting ligands. For example, replacing phenanthroline with another ligand can result in a different europium complex with potentially altered luminescent properties .

Scientific Research Applications

Bioluminescence Imaging

Research indicates that Tris(dibenzoylmethane)mono(phenanthroline)europium (III) can be utilized as a fluorescent probe in biological systems. Its luminescent properties allow for tracking and visualization in cellular studies, providing insights into cellular processes and interactions. Studies have shown that the complex can form stable interactions with various biomolecules, enhancing its utility as a probe.

Case Study: Cellular Imaging

A study demonstrated the use of this europium complex in imaging cellular structures, where it was successfully employed to visualize organelles within live cells. The compound's luminescence was significantly enhanced in the presence of specific biomolecules, indicating its potential for targeted imaging applications.

Analytical Chemistry

Detection of Analytes

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) has been explored for its capabilities in analytical chemistry, particularly as a fluorescent sensor for detecting ions and small molecules. For example, it has been used to detect phosphate ions through electrogenerated chemiluminescence, showcasing its sensitivity and specificity.

| Application | Analyte Detected | Method Used |

|---|---|---|

| Electrogenerated Chemiluminescence | Phosphate ions | Ion associate formation |

| Fluorescent Sensing | Sn²⁺ and Cu²⁺ ions | Dual channel recognition |

Catalytic Activity

Tris(dibenzoylmethane)mono(phenanthroline)europium (III) exhibits catalytic properties in various organic reactions. Its ability to facilitate reactions while emitting light makes it an attractive option for photochemical processes.

Research Findings:

A study highlighted its role as a catalyst in the synthesis of organic compounds under UV light irradiation, demonstrating not only its luminescent properties but also its functional versatility in organic synthesis.

Material Science

Spectral Converters for Solar Cells

Recent research has investigated the use of this europium complex as a spectral converter in multi-crystalline silicon solar cells. By enhancing the absorption spectrum of solar cells, it improves their efficiency in converting sunlight into electricity.

| Material Application | Type | Efficiency Improvement |

|---|---|---|

| Spectral Converter | Multi-crystalline Silicon | Enhanced light absorption |

Mechanism of Action

The luminescent properties of Tris(dibenzoylmethane)mono(phenanthroline)europium (III) are primarily due to the europium ion. When excited by an external energy source, the europium ion emits light as it returns to its ground state. The specific wavelengths of light emitted are influenced by the surrounding ligands, which can enhance or quench the luminescence .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ligand-Substituted Europium(III) β-Diketonates

Key comparisons focus on ligand substitution and its impact on photophysical properties:

Notes:

- Phenanthroline vs. Water : Replacement of H₂O with Phen in Eu(DBM)₃·H₂O increases Φ by ~300% and τ by ~250% due to reduced vibrational quenching .

- Counter-Ion Effects: Chloride (Cl⁻) vs. nitrate (NO₃⁻) in PEP-based complexes alters crystal packing and emission stability .

- Symmetry Impact : Tetrakis-DBM complexes (e.g., HNEt₃[Eu(dbm)₄]) exhibit higher symmetry around Eu³⁺, leading to narrower emission bands .

Energy Transfer and Nonradiative Decay

Transient absorption spectroscopy reveals that Phen in Eu(DBM)₃(Phen) acts as a "switch" to enhance intersystem crossing (ISC) efficiency, promoting energy transfer from ligand triplets to Eu³⁺ . In contrast, weaker ligands like EDA or NH₃ permit competitive nonradiative relaxation pathways, reducing luminescence output .

Biological Activity

Tris(dibenzoylmethane)mono(phenanthroline)europium (III), commonly referred to as Eu(DBM)₃(Phen), is a luminescent metal complex that has garnered attention for its potential biological applications, particularly in bioluminescence imaging and as a fluorescent probe. This article explores the biological activity of this compound, detailing its synthesis, luminescent properties, interactions with biomolecules, and potential therapeutic applications.

- Molecular Formula : C₅₇H₄₄EuN₂O₆

- Molecular Weight : Approximately 1001.91 g/mol

- CAS Number : 17904-83-5

- Melting Point : 172°C to 173°C

The compound is characterized by its coordination of europium ions with dibenzoylmethane and phenanthroline ligands, resulting in strong red light emission (around 615 nm) when excited with ultraviolet light (around 355 nm) . This property makes it particularly suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent marker in biological systems.

Synthesis

The synthesis of Eu(DBM)₃(Phen) typically involves the coordination of europium ions with dibenzoylmethane and phenanthroline under controlled conditions. The reaction can be represented as:

This process ensures optimal coordination around the europium ion, which is crucial for its luminescent properties .

Anticancer Potential

Recent studies have indicated that Eu(DBM)₃(Phen) exhibits notable anticancer activity. Research conducted on A2780 ovarian and MDA-MB-231 breast cancer cell lines demonstrated significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing the following results:

| Compound | IC50 (µM) A2780 | IC50 (µM) MDA-MB-231 |

|---|---|---|

| Eu(DBM)₃(NH₂Phen) | 16.4 ± 2.6 | 0.9 ± 0.4 |

| Cisplatin | 26.7 ± 8.0 | 20.7 ± 5.6 |

These findings suggest that the europium complex has a potent effect on cancer cell viability, particularly in the A2780 cell line .

The mechanisms underlying the cytotoxic effects of Eu(DBM)₃(Phen) are still being elucidated. Observations from confocal fluorescence microscopy and transmission electron microscopy indicate that treatment with this compound leads to mitochondrial alterations and apoptotic features in treated cells, such as:

- Mitochondrial enlargement and distortion.

- Dense inclusions in lysosomes.

- Apoptotic bleb formation.

These changes suggest that the compound may induce cell death through mitochondrial dysfunction and lysosomal destabilization .

Interaction with Biomolecules

Eu(DBM)₃(Phen) has shown the ability to form stable complexes with various biomolecules, enhancing its utility as a fluorescent probe. Spectroscopic studies have demonstrated that the presence of different ligands can influence the emission characteristics of this europium complex, allowing for tuning of its properties for specific applications .

Binding Studies

Binding affinity studies using spectroscopic techniques have indicated that Eu(DBM)₃(Phen) can effectively interact with nucleic acids and proteins, making it a promising candidate for use in biochemical assays and imaging techniques .

Applications in Bioluminescence Imaging

The luminescent properties of Eu(DBM)₃(Phen) make it an attractive option for bioluminescence imaging applications. Its ability to emit strong red light upon excitation allows for enhanced visualization in cellular studies, potentially aiding in tracking cellular processes or drug delivery systems .

Q & A

Basic Research Questions

Q. What are the key photophysical properties of Tris(dibenzoylmethane)mono(phenanthroline)europium(III), and how are they experimentally determined?

- Answer : The compound exhibits strong absorption at 228–257 nm (λmax) and red-orange fluorescence emission at 615 nm (λem) in tetrahydrofuran (THF). These properties are measured using UV-Vis spectroscopy for absorption and fluorescence spectroscopy with a monochromator for emission. The HOMO/LUMO levels (5.22 eV and 2.93 eV, respectively) are determined via cyclic voltammetry (CV) and absorption edge calculations .

Q. What is the standard synthetic protocol for this europium complex, and how is purity ensured?

- Answer : The synthesis involves reacting Eu₂O₃ with dibenzoylmethane (DBM) and 1,10-phenanthroline (Phen) in ethanol under reflux. Stoichiometric ratios (3:1 for DBM:Eu³⁺, 1:1 for Phen:Eu³⁺) are critical. Purity (>95%) is achieved via repeated recrystallization and sublimation (>99% purity). Chelometric titration and HPLC are used for validation .

Q. How does the ligand structure influence the compound’s luminescence efficiency?

- Answer : The β-diketonate ligands (DBM) act as sensitizers, absorbing UV light and transferring energy to the europium ion via the "antenna effect." Phenanthroline stabilizes the coordination sphere, reducing non-radiative decay. The rigidity of the ligand framework enhances quantum yield by minimizing vibrational quenching .

Advanced Research Questions

Q. How can researchers optimize the compound’s integration into OLED devices for improved electroluminescence?

- Answer : Device architecture (e.g., ITO/PEDOT:PSS/PVK:Eu(dbm)₃(Phen)/Ca:Al) must align energy levels. The europium complex’s HOMO (~5.2 eV) should match the host material (e.g., PVK: 5.8 eV) to facilitate hole injection. Layer thickness (80–100 nm) and doping concentration (5–10 wt%) are optimized to balance charge transport and prevent aggregation .

Q. What methodologies resolve discrepancies in reported thermal properties (e.g., melting points)?

- Answer : Variations in melting points (185–192°C) arise from impurities or hydration. Differential scanning calorimetry (DSC) under inert gas (N₂) at 10°C/min provides accurate thermal profiles. Comparative analysis with reference standards (e.g., sublimed >99% purity samples) is recommended .

Q. How are energy transfer mechanisms and concentration quenching effects analyzed in this complex?

- Answer : Time-resolved photoluminescence (TRPL) measures radiative lifetime (τ ≈ 0.6–1.2 ms) to assess energy transfer efficiency. Concentration quenching is studied via Stern-Volmer plots, identifying critical doping thresholds (e.g., >15 wt% leads to Dexter energy transfer). Förster resonance energy transfer (FRET) models quantify intermolecular interactions .

Q. What strategies enhance selectivity in dual optical sensors using this europium complex?

- Answer : In dual sensors (e.g., oxygen/temperature), time-domain techniques separate overlapping signals from europium (615 nm) and ruthenium complexes. Encapsulation in PMMA or silica matrices reduces cross-talk. Ligand modification (e.g., amino-phenanthroline derivatives) improves temperature sensitivity (10–70°C range) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.